![molecular formula C30H24N4O6S4 B2539539 2,6-bis((Z)-5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid CAS No. 306322-08-7](/img/structure/B2539539.png)
2,6-bis((Z)-5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-bis((Z)-5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a useful research compound. Its molecular formula is C30H24N4O6S4 and its molecular weight is 664.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2,6-bis((Z)-5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a hybrid molecule that combines elements of thiazolidinone and indole structures. This combination is of significant interest in medicinal chemistry due to the potential for enhanced biological activity. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, structure-activity relationships, and potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to thiazolidinones and their derivatives. The compound has shown promising results against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Thiazolidinone Compounds
Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacterium | Most Resistant Bacterium |
---|---|---|---|---|
Compound 8 | 0.004–0.03 | 0.008–0.06 | En. cloacae | E. coli |
Compound 5d | 37.9–113.8 | 57.8–118.3 | S. aureus | L. monocytogenes |
Compound 11 | 0.011 | - | En. cloacae | - |
The most active compounds demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics such as ampicillin and streptomycin, indicating a higher potency against tested bacterial strains . For instance, compound 8 exhibited an MIC of 0.004mg mL against En. cloacae, while compound 5d showed comparable efficacy against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that modifications on the thiazolidinone ring significantly influence biological activity. The presence of specific substituents, such as the 3-methylbutanoic acid , enhances antibacterial potency . Compounds with indole fragments have also been shown to exhibit dual activity against both bacteria and fungi, suggesting that the integration of these structural features is beneficial for developing effective antimicrobial agents .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Case Study on MRSA Resistance : A study evaluated the effectiveness of compound 5d against MRSA strains, demonstrating superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin . The results indicated that the compound could serve as a potential treatment option for infections caused by resistant bacterial strains.
- Fungal Infections : Another investigation focused on antifungal activity, where compounds derived from thiazolidinones exhibited MIC values ranging from 0.004 to 0.06mg mL. The most sensitive fungal strain was identified as T. viride, while A. fumigatus showed resistance . This highlights the potential application of these compounds in treating fungal infections.
Properties
IUPAC Name |
2,6-bis[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N4O6S4/c1-31-17-11-5-3-9-15(17)20(24(31)35)22-26(37)33(29(41)43-22)14-8-7-13-19(28(39)40)34-27(38)23(44-30(34)42)21-16-10-4-6-12-18(16)32(2)25(21)36/h3-6,9-12,19H,7-8,13-14H2,1-2H3,(H,39,40)/b22-20-,23-21- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJRFCJLDRELSS-YEUCEMRASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCCC(C(=O)O)N4C(=O)C(=C5C6=CC=CC=C6N(C5=O)C)SC4=S)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCCC(C(=O)O)N4C(=O)/C(=C/5\C6=CC=CC=C6N(C5=O)C)/SC4=S)/C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N4O6S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.